N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a cyclohexylidene ring with dimethyl and dioxo substitutions. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with benzamide in the presence of an amine . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzamide group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide
- N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzamide
Uniqueness
N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)8-11(19)13(12(20)9-16)14(17)18-15(21)10-6-4-3-5-7-10/h3-7H,8-9,17H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANTHQXDRPLMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(N)NC(=O)C2=CC=CC=C2)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=C(N)NC(=O)C2=CC=CC=C2)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.